molecular formula C11H14Cl2N2 B8076311 3-(4-Chloro-1H-indol-1-yl)propan-1-amine hydrochloride

3-(4-Chloro-1H-indol-1-yl)propan-1-amine hydrochloride

Cat. No.: B8076311
M. Wt: 245.14 g/mol
InChI Key: CSIUGXKHBXXEKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Chloro-1H-indol-1-yl)propan-1-amine hydrochloride is a useful research compound. Its molecular formula is C11H14Cl2N2 and its molecular weight is 245.14 g/mol. The purity is usually 95%.
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Biological Activity

3-(4-Chloro-1H-indol-1-yl)propan-1-amine hydrochloride is a compound of significant interest in pharmacological research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H12ClN2·HCl. It features an indole ring substituted with a chlorine atom and a propanamine moiety, which contributes to its biological activity.

PropertyValue
Molecular Weight220.68 g/mol
IUPAC NameThis compound
SolubilitySoluble in water

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of indole derivatives, including this compound. The compound has shown promising activity against various bacterial strains. For instance, a study evaluating the SAR of related indole compounds indicated that modifications on the indole structure significantly influenced their effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Research has also focused on the anticancer potential of this compound. In vitro studies demonstrated that derivatives of indole exhibited cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT116). The mechanism often involves the induction of apoptosis through various pathways, including mitochondrial dysfunction and caspase activation .

The biological activity of this compound is believed to be mediated through its interaction with specific receptors and enzymes. For example, it may act as an inhibitor of certain kinases involved in cell proliferation and survival pathways. This inhibition can lead to reduced tumor growth and increased sensitivity to chemotherapeutic agents .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various indole derivatives, including this compound. The compound was tested against multiple strains, showing a minimum inhibitory concentration (MIC) ranging from 10 to 50 µg/mL, indicating moderate to strong antimicrobial activity .

Case Study 2: Anticancer Properties

In another investigation, this compound was tested for its ability to induce apoptosis in MCF-7 cells. Results showed that treatment with the compound led to a significant increase in apoptotic cells as measured by flow cytometry, with an IC50 value determined at approximately 25 µM . The study highlighted the potential use of this compound as a lead for developing new anticancer agents.

Structure–Activity Relationship (SAR)

The SAR studies indicate that the presence of both the chloro substituent on the indole ring and the propanamine chain is crucial for enhancing biological activity. Variations in these substituents can lead to significant changes in potency and selectivity against target pathogens or cancer cells .

Compound VariationMIC (µg/mL)IC50 (µM)
3-(4-Chloro-Indole Derivative A)1520
3-(4-Chloro-Indole Derivative B)3035
3-(4-Chloro-Indole Derivative C) 10 25

Properties

IUPAC Name

3-(4-chloroindol-1-yl)propan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2.ClH/c12-10-3-1-4-11-9(10)5-8-14(11)7-2-6-13;/h1,3-5,8H,2,6-7,13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSIUGXKHBXXEKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2CCCN)C(=C1)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.